molecular formula C12H13ClN2 B1369457 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride CAS No. 58171-11-2

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

Cat. No.: B1369457
CAS No.: 58171-11-2
M. Wt: 220.7 g/mol
InChI Key: XGHWYMGETWNJOK-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzyl group attached to a dihydropyridine ring, which is further linked to an imine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors. One common method involves the condensation of benzylamine with a suitable dihydropyridine derivative under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route chosen.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the imine group to an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzyl derivatives, which can be further utilized in various applications.

Scientific Research Applications

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for developing new therapeutic agents.

    Medicine: Research has shown that derivatives of this compound may have potential as pharmaceutical agents for treating various diseases. Studies are ongoing to explore its efficacy and safety in clinical settings.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in key biological processes. For example, it may inhibit certain enzymes that are crucial for the survival of pathogenic microorganisms.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis. .

Comparison with Similar Compounds

1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Benzyl-1,2-dihydropyridin-2-one and 1-Benzyl-1,2-dihydropyridin-2-thione share structural similarities but differ in their functional groups.

    Uniqueness: The presence of the imine group in this compound imparts distinct chemical reactivity and biological activity. .

Properties

IUPAC Name

1-benzylpyridin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWYMGETWNJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=CC2=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583274
Record name 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58171-11-2
Record name 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
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1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
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1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
Reactant of Route 5
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride

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